4-(3-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
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Overview
Description
This compound is a derivative of thiazole, which is a heterocyclic compound. It contains a methoxyphenyl group and a carboxylic acid ethyl ester group attached to the thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a thiazole ring, with a methoxyphenyl group and a carboxylic acid ethyl ester group attached .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The ester could undergo hydrolysis, and the aromatic ring could participate in electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an ester group could make it more polar .Scientific Research Applications
Synthesis and Structural Analysis
The compound is involved in various synthesis processes, demonstrating its utility as an intermediate in the development of more complex chemical entities. For instance, it has been used in the synthesis of anticoagulants, showcasing its importance in creating compounds with significant pharmacological applications. The detailed X-ray powder diffraction data provided for related compounds underscore the meticulous approach towards understanding their crystalline structures, which is crucial for the synthesis of high-purity chemical entities (Wang et al., 2017).
Chemical Reactions and Modifications
The compound's reactivity has been explored through its participation in reactions leading to the formation of aminothiazoles, a class of compounds known for their diverse biological activities. This reactivity pattern is essential for the design of novel therapeutic agents, indicating the compound's role in medicinal chemistry (Golankiewicz et al., 1985).
Applications in Medicinal Chemistry
Although the direct applications of the compound in medicinal chemistry were not explicitly discussed in the found literature, the synthesis and structural elucidation of related compounds, such as thiazole carboxylic acids, suggest potential applications in drug discovery and development. The exploration of enzymatic processes for resolving chiral esters, including those related to thiazole carboxylic acids, highlights the compound's relevance in developing enantioselective synthetic methods, which are pivotal in creating drugs with improved efficacy and safety profiles (Chikusa et al., 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-(3-methoxyphenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-3-18-12(15)11-10(14-13(16)19-11)8-5-4-6-9(7-8)17-2/h4-7H,3H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEIRTICAXEFIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)S1)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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